(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide (E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1706473-36-0
VCID: VC4983118
InChI: InChI=1S/C23H22N2O4/c1-27-20-11-9-17(15-21(20)28-2)10-12-22(26)25-16-18-6-5-7-19(14-18)29-23-8-3-4-13-24-23/h3-15H,16H2,1-2H3,(H,25,26)/b12-10+
SMILES: COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC
Molecular Formula: C23H22N2O4
Molecular Weight: 390.439

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide

CAS No.: 1706473-36-0

Cat. No.: VC4983118

Molecular Formula: C23H22N2O4

Molecular Weight: 390.439

* For research use only. Not for human or veterinary use.

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide - 1706473-36-0

Specification

CAS No. 1706473-36-0
Molecular Formula C23H22N2O4
Molecular Weight 390.439
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide
Standard InChI InChI=1S/C23H22N2O4/c1-27-20-11-9-17(15-21(20)28-2)10-12-22(26)25-16-18-6-5-7-19(14-18)29-23-8-3-4-13-24-23/h3-15H,16H2,1-2H3,(H,25,26)/b12-10+
Standard InChI Key GKMJNSUMYOVWPQ-ZRDIBKRKSA-N
SMILES COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC

Introduction

Overview of the Compound

The chemical name "(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide" suggests it is an organic molecule with the following structural components:

  • Acrylamide group: Indicates the presence of a double bond (C=C) conjugated with an amide (-CONH-) group.

  • Dimethoxyphenyl ring: A benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 4.

  • Pyridin-2-yloxybenzyl group: A benzyl moiety where a pyridine ring is attached via an oxygen atom.

The "(E)" configuration specifies that the substituents across the double bond are in a trans arrangement.

Potential Applications

Compounds with such structural features are often explored for:

  • Pharmaceutical Applications: Acrylamide derivatives are commonly studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Docking Studies: The presence of aromatic rings and functional groups like pyridin-2-yloxy suggests potential interactions with biological targets, such as enzymes or receptors.

  • Material Science: Functionalized acrylamides may also serve as precursors for polymers or advanced materials.

Analytical Characterization

To confirm the structure and study its properties, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR) and Carbon (13^13C NMR) spectra to identify chemical environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups (e.g., C=O stretch for amides).

  • X-ray Crystallography:

    • For precise 3D structural determination if the compound forms suitable crystals.

Hypothetical Biological Activity

Given its structural components:

  • The dimethoxyphenyl group may enhance lipophilicity, aiding membrane permeability.

  • The pyridin-2-yloxybenzyl group could facilitate hydrogen bonding or π-stacking interactions with biological targets.
    These features make it a candidate for docking studies to predict interactions with enzymes like kinases or proteases.

Example Data Table

PropertyDetails
Molecular FormulaC21_{21}H20_{20}N2_{2}O4_{4}
Molecular Weight~364.40 g/mol
Functional GroupsAmide, Ether, Aromatic Rings
SolubilityPredicted soluble in organic solvents
Potential ApplicationsAnti-inflammatory, anticancer research

Research Outlook

Further studies could include:

  • Synthesis Optimization: Developing efficient synthetic pathways using green chemistry principles.

  • Biological Testing: Screening for anti-inflammatory or anticancer activity in vitro and in vivo.

  • Computational Studies: Molecular docking and dynamics simulations to predict binding affinity with biological targets.

If you need assistance with designing experiments or interpreting specific data for this compound, feel free to ask!

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